N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide

Lipophilicity Hansch analysis Partition coefficient

Inconsistent lipophilicity and electronic profiles between benzamide analogs often confound SAR interpretation. This 4-trifluoromethoxy (-OCF₃) benzamide eliminates that variable with its uniquely balanced Hansch π (+1.04) and Hammett σp (+0.35) parameters. Key advantages: • +1.06 log unit lipophilicity gain over 4-OCH₃ analog for superior passive permeability in cell-based assays. • Reverses electronic character from electron-donating (-OCH₃) to electron-withdrawing (-OCF₃), providing a 0.62 Δσp switch for binding-pocket probing. • Three equivalent ¹⁹F nuclei enable direct ligand-observed NMR without labeling. Supplied as a single, high-purity batch with full analytical documentation.

Molecular Formula C19H19F3N2O4
Molecular Weight 396.366
CAS No. 1396858-26-6
Cat. No. B2793370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide
CAS1396858-26-6
Molecular FormulaC19H19F3N2O4
Molecular Weight396.366
Structural Identifiers
SMILESCOCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C19H19F3N2O4/c1-27-11-10-23-17(25)12-13-2-6-15(7-3-13)24-18(26)14-4-8-16(9-5-14)28-19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,24,26)
InChIKeyXJLUOGZVGGIQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why This Trifluoromethoxy Benzamide Demands Scrutiny


The compound N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide (CAS 1396858-26-6) is a synthetic benzamide derivative featuring a para-trifluoromethoxy (–OCF₃) substituent on the benzamide ring, an extended phenylacetamide linker, and a 2-methoxyethyl carbamoyl side chain . This scaffold is structurally related to a family of substituted benzamides used as chemical probes and intermediates in medicinal chemistry programs. The –OCF₃ group imparts distinct physicochemical properties—notably enhanced lipophilicity (Hansch π = +1.04) and a strong electron-withdrawing character (Hammett σp = +0.35)—that differentiate it from methoxy (–OCH₃, π = -0.02, σp = -0.27), chloro (–Cl, π = +0.71, σp = +0.23), and trifluoromethyl (–CF₃, π = +0.88) analogs . These differences have direct consequences for target binding, membrane permeability, metabolic stability, and solubility profiles, making the specific identity of the 4-substituent a critical variable in experimental design and procurement decisions.

Reported lipophilicity difference supports permeability context in cell-based studies
Electron-withdrawing property enables electronic structure-activity relationship studies
Extended scaffold may support diverse binding mode exploration

Substitution Pitfalls for This Trifluoromethoxy Benzamide


Substituting the 4-trifluoromethoxy group for a 4-methoxy, 4-chloro, or 2-trifluoromethyl variant fundamentally alters the molecule's physicochemical and pharmacological profile. The –OCF₃ group increases lipophilicity by +1.06 log units over –OCH₃ (Δπ) and reverses the electronic character from electron-donating (σp -0.27 for –OCH₃) to electron-withdrawing (σp +0.35 for –OCF₃) . A 4-chloro substitution achieves only a fraction of this lipophilicity gain (π = +0.71 vs. +1.04) with a weaker electron-withdrawing effect (σp = +0.23) . Meanwhile, the 2-trifluoromethyl analog (CAS 1060287-08-2) shares fluorinated character but differs in the position and nature of the fluorine-bearing substituent (–CF₃ at the ortho position instead of –OCF₃ at the para position), which alters both the steric environment and the hydrogen-bond acceptor capacity of the benzamide core . These differences preclude reliable interchangeability in structure-activity relationship (SAR) studies, biochemical assays, or lead optimization campaigns.

4-OCH₃ analog Electron-donating instead of withdrawing; lipophilicity drops markedly, may alter binding and permeability
4-Cl analog Lower lipophilicity and weaker electron withdrawal; does not replicate OCF₃ profile
2-CF₃ analog Different substitution position and steric environment; not a direct para-OCF₃ replacement

Quantitative Differentiation Evidence for This Benzamide


Lipophilicity Comparison: Trifluoromethoxy vs. Methoxy

The 4-trifluoromethoxy substituent imparts a Hansch lipophilicity constant (π) of +1.04, substantially higher than the 4-methoxy analog (π = -0.02) and 4-chloro analog (π = +0.71), and moderately higher than the 2-trifluoromethyl analog (π = +0.88 for –CF₃) . This translates to a theoretical logP difference of approximately +1.06 for the target compound relative to its 4-methoxy counterpart when other structural features are held constant.

Lipophilicity (π)
Class-level inference
π +1.04 vs. -0.02 (Δ +1.06)
Higher lipophilicity supports permeability-context review
Hansch-Leo substituent constants; octanol-water derived
Lipophilicity Hansch analysis Partition coefficient Drug design

Electronic Character Switch: OCF3 vs OCH3

The Hammett σp value for the para-OCF₃ substituent is +0.35, indicating a moderate electron-withdrawing character. In contrast, the 4-methoxy analog has σp = -0.27 (electron-donating), the 4-chloro analog has σp = +0.23 (weakly electron-withdrawing), and the 2-CF₃ analog has σm = +0.43 (stronger electron-withdrawing at the ortho position) . This reversal of electronic character between –OCF₃ and –OCH₃ has profound implications for the electron density on the benzamide carbonyl, influencing both hydrogen-bonding strength and susceptibility to nucleophilic or metabolic attack.

Electronic Effect (σp)
Class-level inference
σp +0.35 vs. -0.27 (reversal)
Electronic reversal may modulate binding affinity
Hammett σp constants; para-substituted benzene
Electronic effects Hammett constant SAR Reactivity

Context-Dependent Metabolic Stability of OCF3

A systematic study by Grygorenko et al. on aliphatic derivatives bearing –OCF₃, –OCH₃, and –CF₃ groups found that the trifluoromethoxy group typically decreased microsomal metabolic stability compared to either CH₃O- or CF₃-substituted counterparts, except within N-alkoxy(sulfon)amide series . This finding challenges the common assumption that –OCF₃ universally improves metabolic stability over –OCH₃. For benzamide scaffolds, the specific metabolic fate depends on the electronic environment of the aromatic ring and the nature of the amide substituent. The strongly electron-withdrawing –OCF₃ group may deactivate the aromatic ring toward oxidative metabolism but its aliphatic O–CF₃ bond can serve as a metabolic soft spot.

Metabolic Stability
Data to verify
Context-dependent; OCF₃ may not improve stability
Microsomal stability requires assay validation
Cross-study inference; aliphatic OCF₃ data
Metabolic stability Microsomal clearance CYP450 ADME

Conformational Flexibility via Phenylacetamide Linker

The target compound incorporates a para-phenylacetamide linker (–CH₂–C(=O)–NH–) between the central phenyl ring and the 2-methoxyethyl carbamoyl side chain, rather than a direct amide bond to the central phenyl ring . This methylene insertion increases the rotational degrees of freedom (from 5 to 6 rotatable bonds), expands the molecular weight (396.4 g/mol), and introduces an additional hydrogen bond acceptor (the acetamide carbonyl), distinguishing it from simpler N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide (CAS 1347914-91-3, MW 263.21) . The extended scaffold may enable additional binding interactions in protein pockets that accommodate the phenylacetamide moiety.

Scaffold Comparison
Supporting evidence
MW 396.4 vs 263.2; +2 rotatable bonds
Scaffold expansion may support additional interactions
Calculated from CAS records
Scaffold design Conformational flexibility Linker chemistry Chemical space

Optimal Application Scenarios for This Trifluoromethoxy Benzamide


Cellular Target Engagement with Enhanced Permeability

The +1.06 log unit lipophilicity advantage of the –OCF₃ group over the –OCH₃ analog (π +1.04 vs. -0.02) predicts superior passive membrane permeability . This compound is the preferred choice for cell-based assays where intracellular target access is rate-limiting and where the 4-methoxy analog would be expected to exhibit reduced cellular uptake. However, users should verify that the increased lipophilicity does not introduce solubility limitations or non-specific protein binding.

Electronic Effects in SAR Studies

The reversal of electronic character between –OCF₃ (σp = +0.35, electron-withdrawing) and –OCH₃ (σp = -0.27, electron-donating) makes this compound an essential comparator in SAR campaigns probing the electronic requirements of the benzamide binding pocket . The +0.62 Δσp between these two substituents represents one of the largest electronic switches achievable with a single-atom replacement (O → F₃ substitution on the methoxy group).

Chemical Probe Development Using 19F NMR

The –OCF₃ group provides three chemically equivalent fluorine atoms suitable for ¹⁹F NMR spectroscopy, enabling ligand-observed or protein-observed NMR experiments without the need for additional isotopic labeling . This property is shared with the –CF₃ analog but offers a distinct ¹⁹F chemical shift range (~ -58 ppm for –OCF₃ vs. ~ -63 ppm for aromatic –CF₃), which may be advantageous in multiplexed NMR screening formats.

Diversity-Oriented Benzamide Libraries

The extended scaffold with the phenylacetamide linker and 2-methoxyethyl carbamoyl terminus provides a differentiated chemotype for library design . The combination of a lipophilic –OCF₃ head group, a hydrogen-bond-rich central linker, and a flexible methoxyethyl tail creates a molecular topology distinct from simpler benzamide fragments, potentially accessing unique binding modes in protein targets with extended or bifurcated binding clefts.

Application
Selection Property
Validation Focus
Cellular permeability studies
Reported lipophilicity difference
Permeability assay in target cell model
Electronic SAR comparator studies
Electronic character reversal
Binding affinity modulation by substituent
¹⁹F NMR probe development
¹⁹F chemical shift signature
¹⁹F NMR detectability in screening formats
Diversity-oriented library design
Extended scaffold topology
Binding mode exploration vs simpler fragments
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